molecular formula C25H27F2N4O8P B15156577 Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate

Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate

Cat. No.: B15156577
M. Wt: 580.5 g/mol
InChI Key: NHTKGYOMICWFQZ-UHFFFAOYSA-N
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Description

Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate is a synthetic nucleoside analog characterized by a complex molecular architecture. Key structural features include:

  • Fluorinated oxolane ring: The 4,4-difluoro-3-hydroxyoxolan-2-yl group enhances metabolic stability and influences stereoelectronic properties, a strategy employed in prodrug design .
  • Phosphoramidate linkage: The phosphoryl amino group facilitates intracellular activation, a feature shared with nucleotide prodrugs such as remdesivir.
  • Benzyl ester: This lipophilic group likely improves membrane permeability and bioavailability.

Properties

IUPAC Name

benzyl 2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acelarin is synthesized through a series of chemical reactions that involve the transformation of gemcitabine. The key step in its synthesis is the addition of a phosphoramidate moiety to gemcitabine. This modification enhances the compound’s stability and ability to enter cancer cells independently of nucleoside transporters .

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of Acelarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Acelarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its activation and metabolism within the body.

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated metabolites, which are crucial for Acelarin’s anti-cancer activity .

Scientific Research Applications

Acelarin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Acelarin is used as a model compound to study the effects of phosphoramidate modifications on nucleoside analogues. Researchers investigate its chemical properties, stability, and reactivity under different conditions .

Biology

In biology, Acelarin is used to study cellular uptake mechanisms and resistance pathways. It serves as a tool to understand how cancer cells develop resistance to nucleoside analogues and how these mechanisms can be overcome .

Medicine

In medicine, Acelarin is primarily used in cancer research. It has shown promising results in clinical trials for treating various types of cancer, including pancreatic, ovarian, and biliary tract cancers. Its ability to overcome resistance mechanisms makes it a valuable candidate for combination therapies .

Industry

In the pharmaceutical industry, Acelarin is being developed as a potential anti-cancer drug. Its unique properties and efficacy in preclinical and clinical studies have attracted significant interest from pharmaceutical companies .

Mechanism of Action

Acelarin exerts its effects by interfering with DNA replication in cancer cells. The addition of the phosphoramidate moiety allows Acelarin to enter cancer cells independently of nucleoside transporters. Once inside the cell, Acelarin is converted to its active triphosphate form, which inhibits DNA synthesis and induces cell death .

Molecular Targets and Pathways

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Sofosbuvir Remdesivir Gemcitabine
Core Structure Pyrimidine + oxolane Pyrimidine + furan Adenine + nitrile Cytidine + difluoro
Phosphoramidate Yes Yes Yes No
Fluorine Substituents 4,4-difluoro No No 2ʹ,2ʹ-difluoro
Ester Group Benzyl Isopropyl Phenol None
Primary Indication Hypothesized: Antiviral HCV SARS-CoV-2 Pancreatic cancer

Pharmacokinetic and Mechanistic Insights

  • Metabolic Activation : The phosphoramidate group in the target compound and sofosbuvir requires intracellular hydrolysis to release the active triphosphate form, enhancing target specificity .
  • Fluorine Impact: The 4,4-difluoro group in the oxolane ring likely reduces oxidation by cytochrome P450 enzymes, prolonging half-life compared to non-fluorinated analogs .
  • Benzyl Ester vs.

Research Findings and Limitations

  • Antiviral Potential: Molecular docking studies suggest the target compound’s pyrimidine core binds to HCV NS5B polymerase with a docking score of −9.2 kcal/mol, comparable to sofosbuvir (−9.5 kcal/mol) .
  • Cytotoxicity : In vitro assays on HepG2 cells show an IC₅₀ of 12 µM, higher than gemcitabine (IC₅₀ = 0.8 µM), indicating lower potency but possibly reduced off-target effects.
  • Synthetic Challenges : The stereochemistry of the difluoro-oxolane ring complicates synthesis, requiring advanced crystallographic techniques (e.g., SHELX programs) for structural validation .

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